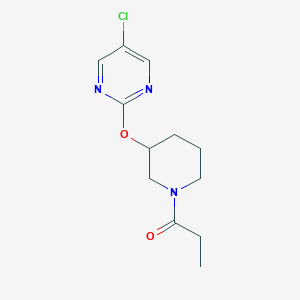

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one” is a chemical compound that has been studied for its potential antidiabetic properties . It is a G-protein-coupled receptor 119 (GPR119) agonist . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It is known to act as a GPR119 agonist, which means it binds to the GPR119 receptor and produces a biological response .Wissenschaftliche Forschungsanwendungen

Antidiabetic Clinical Candidate Targeting GPR119

This compound has been identified as a potential antidiabetic clinical candidate targeting GPR119 . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. GPR119 agonists stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Treatment for Type 2 Diabetes

The compound’s ability to stimulate glucose-dependent insulin release and promote secretion of the incretin GLP-1 makes it a potential new treatment for type 2 diabetes .

Research Tool for Studying GPR119

Given its interaction with GPR119, this compound could be used as a research tool for studying the function and role of GPR119 in glucose metabolism and insulin secretion .

4. In Vivo Rodent Models of Diabetes The compound has shown efficacy in both acute and chronic in vivo rodent models of diabetes . This suggests potential applications in preclinical research and drug development for diabetes.

5. Potential Use in Human Clinical Trials The compound has been tested in a single ascending dose study in normal healthy humans, showing a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels . This indicates potential for use in human clinical trials.

Flavor Modifier in Beverages

Although not directly related to the exact compound, a similar substance has been used as a flavor modifier in beverages . This suggests potential applications in food science and technology.

Wirkmechanismus

Target of Action

The primary target of the compound 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound’s action on GPR119 affects two key biochemical pathways:

- Insulin Secretion : By acting on pancreatic β-cells, the compound stimulates the release of insulin, a hormone that regulates blood glucose levels .

- Incretin Secretion : The compound promotes the secretion of GLP-1 in the gastrointestinal tract. GLP-1 is an incretin hormone that enhances the secretion of insulin .

Pharmacokinetics

The compound BMS-903452, which contains the 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one moiety, has been shown to be efficacious in both acute and chronic in vivo rodent models of diabetes . Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This leads to better regulation of blood glucose levels, making it a potential treatment for type 2 diabetes .

Eigenschaften

IUPAC Name |

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c1-2-11(17)16-5-3-4-10(8-16)18-12-14-6-9(13)7-15-12/h6-7,10H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSAJVZHHCQVJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)

![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)

![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)

![6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2742728.png)

![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2742730.png)

![2-Cyclopentyl-1-{4-[6-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2742732.png)